

Spectroscopic Characterization of 4-Thiomorpholinepropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Thiomorpholinepropanoic acid
CAS No.:	28921-64-4
Cat. No.:	B1359087

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Thiomorpholinepropanoic acid**, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying rationale for the spectral interpretations.

Molecular Structure and Spectroscopic Overview

4-Thiomorpholinepropanoic acid is a bifunctional molecule incorporating a thiomorpholine ring and a propanoic acid chain. This unique combination of a cyclic thioether amine and a carboxylic acid dictates its chemical properties and, consequently, its spectroscopic signature. Understanding the individual contributions of these functional groups is paramount to interpreting its spectra.



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Caption: Experimental workflow for NMR data acquisition and processing.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the thiomorpholine ring protons and the propanoic acid chain protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale
H- α (CH ₂ -COOH)	2.5 - 2.8	Triplet	2H	Adjacent to the electron-withdrawing carbonyl group.
H- β (N-CH ₂)	2.7 - 3.0	Triplet	2H	Adjacent to the nitrogen atom.
Thiomorpholine (N-CH ₂)	2.6 - 2.9	Multiplet	4H	Protons on the carbons adjacent to the nitrogen.
Thiomorpholine (S-CH ₂)	2.8 - 3.1	Multiplet	4H	Protons on the carbons adjacent to the sulfur.
COOH	10 - 12	Broad Singlet	1H	Acidic proton, chemical shift is solvent and concentration dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale
C=O (Carboxyl)	170 - 180	Carbonyl carbon of a carboxylic acid.
C- α (CH ₂ -COOH)	30 - 35	Carbon adjacent to the carbonyl group.
C- β (N-CH ₂)	50 - 55	Carbon adjacent to the nitrogen atom.
Thiomorpholine (N-CH ₂)	50 - 55	Carbons adjacent to the nitrogen in the thiomorpholine ring.
Thiomorpholine (S-CH ₂)	25 - 30	Carbons adjacent to the sulfur in the thiomorpholine ring.

Infrared (IR) Spectroscopy

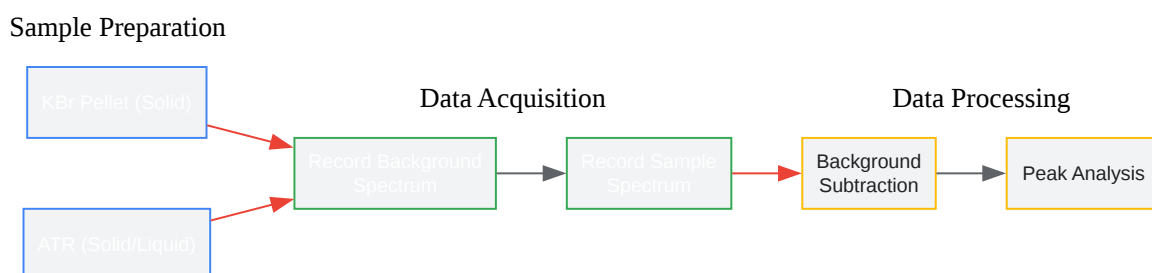
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum of **4-Thiomorpholinepropanoic acid** is as follows:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Background Spectrum:** A background spectrum of the empty ATR crystal or the KBr pellet is recorded.
- **Sample Spectrum:** The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the spectrum is recorded.

- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.



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Caption: General workflow for acquiring an FT-IR spectrum.

Predicted IR Absorption Bands

The IR spectrum of **4-Thiomorpholinepropanoic acid** is expected to exhibit the following characteristic absorption bands. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
2500-3300	O-H stretch	Carboxylic Acid	Broad, Strong
2850-3000	C-H stretch	Aliphatic	Medium to Strong
1700-1725	C=O stretch	Carboxylic Acid	Strong
1400-1440	O-H bend	Carboxylic Acid	Medium
1210-1320	C-O stretch	Carboxylic Acid	Strong
1100-1300	C-N stretch	Amine	Medium

| 600-700 | C-S stretch | Thioether | Weak to Medium |

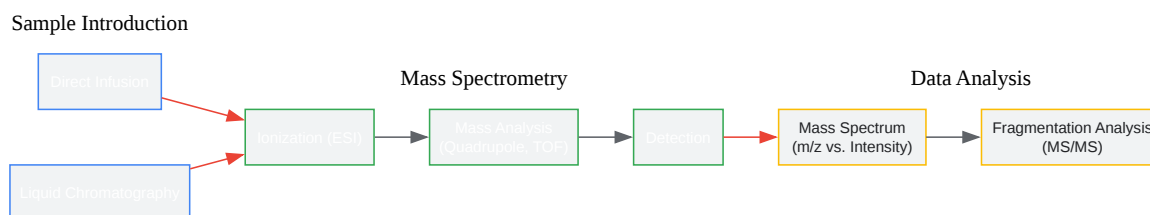
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for the mass spectrometric analysis of **4-Thiomorpholinepropanoic acid** is as follows:

- **Sample Introduction:** The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid), is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. [8][9]2. **Ionization:** Electrospray ionization (ESI) is a suitable technique for this molecule, likely producing a protonated molecule $[M+H]^+$ in positive ion mode or a deprotonated molecule $[M-H]^-$ in negative ion mode. [10]3. **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Tandem MS (MS/MS):** To obtain structural information, the molecular ion can be selected and fragmented, and the m/z of the fragment ions are then analyzed. [11][12]



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Caption: Workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular weight of **4-Thiomorpholinepropanoic acid** (C₇H₁₃NO₂S) is 175.25 g/mol .

- **Molecular Ion Peak:** In a positive ion mode ESI-MS, the molecular ion peak is expected at m/z 176.08 [M+H]⁺. In negative ion mode, it would be observed at m/z 174.07 [M-H]⁻.
- **Key Fragmentations:** The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). The thiomorpholine ring can also undergo characteristic fragmentation. [13][14] Predicted Key Fragment Ions (Positive Mode):

m/z	Proposed Fragment	Neutral Loss
158.07	[M+H - H ₂ O] ⁺	18 Da
132.09	[M+H - CO ₂] ⁺	44 Da
103.05	[Thiomorpholine] ⁺	C ₃ H ₄ O ₂ (Propanoic acid moiety)
88.04	[C ₄ H ₁₀ N] ⁺	C ₃ H ₃ O ₂ S

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for **4-Thiomorpholinepropanoic acid**. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this compound. Experimental verification of these predictions will be crucial for confirming the structural assignments and further elucidating the chemical properties of this molecule.

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